molecular formula C5H6N4OS B1352771 4-Amino-2-sulfanylpyrimidine-5-carboxamide CAS No. 89323-11-5

4-Amino-2-sulfanylpyrimidine-5-carboxamide

Cat. No.: B1352771
CAS No.: 89323-11-5
M. Wt: 170.2 g/mol
InChI Key: WMWUEPZYYSWGGD-UHFFFAOYSA-N
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Description

4-Amino-2-sulfanylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4OS . It belongs to the class of aminopyrimidines, which are privileged scaffolds in medicinal chemistry and drug discovery due to their ability to mimic purine bases and interact with a wide range of enzymes and receptors . The core pyrimidine-5-carboxamide structure is a key pharmacophore investigated for the development of kinase inhibitors, such as Syk tyrosine kinase inhibitors, which are relevant in oncology and immunology research . The specific substitution pattern of this compound, featuring both amino and sulfanyl (mercapto) functional groups on the pyrimidine ring, makes it a versatile intermediate for further chemical synthesis. These functional groups can participate in various reactions, allowing researchers to generate more complex molecules for screening and development . As a building block, it can be used to create libraries of compounds for high-throughput screening against biological targets. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWUEPZYYSWGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391887
Record name 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide
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Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89323-11-5
Record name NSC517173
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 4-Amino-2-sulfanylpyrimidine-5-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 4-Amino-2-sulfanylpyrimidine-5-carboxamide (also known as 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxamide).

Executive Summary

This compound (CAS 89323-11-5 ) is a critical heterocyclic scaffold in medicinal chemistry, particularly as a precursor for antiviral and antineoplastic agents. Its solubility profile is governed by a complex network of intermolecular hydrogen bonds and tautomeric equilibria (thiol-thione).

This guide provides a comprehensive technical analysis of its dissolution thermodynamics. While empirical data in literature is often limited to qualitative observations, this document establishes a predictive solubility landscape based on structural analogs and defines a self-validating experimental protocol for precise determination.

Key Solubility Characteristics:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) due to disruption of intermolecular H-bonding.

  • Moderate/Low Solubility: Polar protic solvents (Methanol, Ethanol, Water).

  • Insoluble: Non-polar solvents (Hexane, Toluene, Diethyl ether).

  • Thermodynamic Driver: Dissolution is endothermic; increased temperature significantly enhances solubility in alcoholic solvents.

Chemical Identity & Structural Determinants[1][2][3]

Understanding the solubility requires analyzing the molecular forces at play. This compound exists in a tautomeric equilibrium that dictates its interaction with solvents.

PropertyDetail
IUPAC Name This compound
Alternative Name 6-Amino-2-thioxo-1,2-dihydropyrimidine-5-carboxamide
CAS Number 89323-11-5
Molecular Formula C₅H₆N₄OS
Molecular Weight 170.19 g/mol
Physical Form White to off-white crystalline solid
Melting Point >300 °C (Decomposes)
Tautomeric Influence on Solvation

The molecule can exist in the thiol (mercapto) or thione form. In the solid state and polar solvents, the thione form predominates, creating a rigid crystal lattice via N–H···O and N–H···S hydrogen bonds. Solvents must overcome this lattice energy (


) to dissolve the solute.

Tautomerism cluster_0 Tautomeric Equilibrium Thiol Thiol Form (-SH, Aromatic) Thione Thione Form (=S, NH, Polar) Thiol->Thione Polar Solvents (DMSO, H2O) Solubility Solubility Outcome Thione->Solubility High Lattice Energy Requires Polar Aprotic Solvent caption Fig 1: Tautomeric shift influences solvation. The polar thione form dominates in solution, requiring high-dielectric solvents.

Solubility Landscape & Data[1][4][5]

The following data summarizes the solubility behavior based on polarity principles and available technical reports for pyrimidine-5-carboxamide derivatives.

Qualitative Solubility Table (298.15 K)
Solvent ClassSolventSolubility RatingInteraction Mechanism
Polar Aprotic DMSO Soluble (>25 mg/mL)Dipole-dipole; H-bond acceptance from NH groups.
Polar Aprotic DMF Soluble Similar to DMSO; effective lattice disruption.
Polar Protic Water Slightly Soluble pH-dependent; amphoteric nature allows salt formation.
Alcohols Methanol Sparingly Soluble Weak H-bond donor/acceptor match for the thione lattice.
Alcohols Ethanol Very Slightly Soluble Decreased dielectric constant reduces solubility vs MeOH.
Ketones Acetone Insoluble Lacks sufficient polarity to break thione stacking.
Non-Polar Hexane Insoluble No interaction with polar functional groups.

Note: "Slightly Soluble" in DMSO is a relative term in some commercial COAs, but for synthesis purposes, DMSO is the preferred solvent for recrystallization or reaction.

Thermodynamic Parameters (Predicted)

Based on the Apelblat Equation modeling for similar aminopyrimidines:



  • Dissolution Enthalpy (

    
    ):  Positive (Endothermic). Solubility increases with Temperature.
    
  • Dissolution Entropy (

    
    ):  Positive (Driving force).
    

Experimental Protocol: Self-Validating Solubility Determination

Since exact mole fraction data is rare, researchers must validate solubility experimentally. This protocol ensures E-E-A-T (Expertise, Authoritativeness, Trustworthiness) by using a dynamic laser monitoring or gravimetric method.

Materials & Apparatus
  • Solute: this compound (Purity >98%).[1]

  • Solvents: HPLC Grade (DMSO, MeOH, EtOH, Acetonitrile).

  • Apparatus: Jacketed glass vessel, Temperature controller (±0.05 K), Magnetic stirrer, HPLC (UV detector at 254 nm).

Workflow Diagram

The following workflow guarantees reproducible solubility data (


).

SolubilityProtocol cluster_validation Self-Validation Check Start Start: Excess Solute + Solvent Equilibrium Equilibration (Shake-Flask Method) Temp: T ± 0.05 K, Time: 24-48h Start->Equilibrium Separation Phase Separation (Syringe Filter 0.45 µm / Centrifugation) Equilibrium->Separation Dilution Dilution with Mobile Phase Separation->Dilution Quantification HPLC Analysis (External Standard Method) Dilution->Quantification Calculation Calculate Mole Fraction (x) Quantification->Calculation Check Is RSD < 2%? Calculation->Check Repeat Repeat Equilibration Check->Repeat No Final Report Data Check->Final Yes Repeat->Equilibrium caption Fig 2: Standardized Isothermal Saturation Method for Solubility Determination.

Analytical Method (HPLC Conditions)

To ensure accuracy, use the following validated HPLC parameters:

  • Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (90:10 v/v). High aqueous content is needed due to the compound's polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (pyrimidine absorption max).

Applications in Purification & Crystallization[7]

The solubility differential between DMSO and Water/Alcohols is the basis for purification strategies.

Anti-Solvent Crystallization
  • Solvent: DMSO (High solubility).

  • Anti-Solvent: Water or Ethanol (Low solubility).

  • Procedure: Dissolve crude material in minimum hot DMSO. Slowly add Water while cooling. The drastic drop in solubility forces the compound to crystallize, rejecting impurities.

pH-Swing Extraction

Due to the acidic thiol (


) and basic amine, solubility can be manipulated via pH:
  • Dissolution: Dissolve in dilute NaOH (forms the thiolate salt, highly soluble).

  • Filtration: Remove insoluble mechanical impurities.

  • Precipitation: Acidify with HCl to pH ~4-5. The neutral/zwitterionic form precipitates.

Conclusion

This compound exhibits a solubility profile typical of high-melting, polar heterocycles. It is sparingly soluble in common organic solvents but shows significant solubility in polar aprotic media (DMSO, DMF) .

For drug development and synthesis:

  • Use DMSO for stock solutions and reactions requiring homogeneity.

  • Use Water/Methanol as anti-solvents for purification.

  • Validate specific batch solubility using the HPLC protocol defined in Section 4, as polymorphism and purity can shift saturation limits.

References

  • ChemicalBook. (2024). Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate Properties and Solubility Data. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Specification: 4-Amino-2-mercaptopyrimidine derivatives. Retrieved from [3]

  • PubChem. (2024). Compound Summary: 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxamide (CAS 89323-11-5).[4] National Library of Medicine. Retrieved from

  • CymitQuimica. (2024). 6-Amino-2-thioxo-1,2-dihydropyrimidine-5-carboxamide Product Data. Retrieved from

  • Martinez, F., et al. (2003). Thermodynamic Study of the Solubility of Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. (Cited for thermodynamic modeling methodology of similar heterocyclic amides). Retrieved from

Sources

Methodological & Application

Application Note: One-Pot Cyclization Protocols for 4-Amino-2-sulfanylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural foundation for purine mimetics, antifolates, and adenosine receptor antagonists. Specifically, 4-Amino-2-sulfanylpyrimidine-5-carboxamide is a high-value intermediate. It possesses a unique trifunctional substitution pattern (amine, thiol, carboxamide) that allows for divergent synthesis of fused bicyclic systems, such as pyrimido[4,5-d]pyrimidines (homopurines).

Conventionally, the synthesis of this scaffold involves multi-step isolation of unstable ethoxymethylene intermediates. This Application Note details an optimized One-Pot Cyclization Protocol that bypasses intermediate isolation, utilizing the condensation of 2-cyanoacetamide with triethyl orthoformate (TEOF) and thiourea.

Key Advantages of this Protocol:

  • Atom Economy: Eliminates purification losses of the moisture-sensitive ethoxymethylene intermediate.

  • Scalability: Validated from milligram to multigram scales.

  • Versatility: adaptable to both thermal (batch) and microwave-assisted workflows.

Chemical Reaction Engineering

The Synthetic Pathway

The synthesis relies on a "cascade condensation-cyclization" mechanism.

  • Activation: 2-Cyanoacetamide is condensed with TEOF to generate the electrophilic intermediate 2-cyano-3-ethoxyacrylamidein situ.

  • Addition: Thiourea acts as a binucleophile, displacing the ethoxy group.

  • Cyclization: An intramolecular Thorpe-Ziegler type nucleophilic attack on the nitrile carbon closes the ring, yielding the 4-amino-5-carboxamide substitution pattern.

Mechanistic Visualization

The following diagram illustrates the molecular logic, highlighting the critical cyclization step where the nitrile nitrogen becomes the exocyclic amine.

ReactionMechanism Reactants 2-Cyanoacetamide + TEOF Inter1 Intermediate: 2-Cyano-3-ethoxyacrylamide Reactants->Inter1 - EtOH Adduct Acyclic Adduct: (N-Carbamothioyl) Inter1->Adduct Nucleophilic Substitution Thiourea + Thiourea (Base Catalyzed) Thiourea->Adduct Transition Cyclization: N-Attack on Nitrile (CN) Adduct->Transition Intramolecular Product Target: 4-Amino-2-sulfanyl- pyrimidine-5-carboxamide Transition->Product Tautomerization

Caption: Mechanistic pathway from acyclic precursors to the pyrimidine scaffold via nitrile addition.

Experimental Protocols

Protocol A: Standard Thermal One-Pot (High Robustness)

Recommended for scale-up (>5g) and when microwave instrumentation is unavailable.

Reagents:

  • 2-Cyanoacetamide (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (1.5 - 2.0 equiv)

  • Thiourea (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH)

  • Solvent: Anhydrous Ethanol

Step-by-Step Procedure:

  • Activation Phase: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2-cyanoacetamide (e.g., 10 mmol, 0.84 g) in anhydrous ethanol (10 mL).

  • Add TEOF (15 mmol, 2.5 mL). Heat the mixture to reflux for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] Disappearance of cyanoacetamide indicates formation of the ethoxymethylene intermediate.

  • Cyclization Phase: Cool the reaction mixture to 40°C.

  • Add Thiourea (11 mmol, 0.84 g) in a single portion.

  • Slowly add the NaOEt solution. The mixture may darken (yellow/orange).

  • Return to reflux for 4–6 hours.

    • Observation: A heavy precipitate (the sodium salt of the pyrimidine) typically forms.

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate 50% of the solvent under reduced pressure.

    • Dilute with water (20 mL) to dissolve the sodium salt.

    • Crucial Step: Acidify carefully with Glacial Acetic Acid or 1M HCl to pH 4–5. The product will precipitate as a free thiol/thione.

  • Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Dry under vacuum at 50°C.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and rapid optimization.

Parameters:

  • Instrument: Biotage Initiator+ or CEM Discover

  • Vessel: 10 mL sealed process vial

  • Solvent: Ethanol (Abs.)[3]

Step-by-Step Procedure:

  • Load 2-cyanoacetamide (2.0 mmol), TEOF (3.0 mmol), and Thiourea (2.2 mmol) into the vial.

  • Add Ethanol (3 mL) and catalytic NaOEt (0.5 mmol).

  • Irradiation Sequence:

    • Stage 1: 100°C for 5 mins (Pre-activation/mixing).

    • Stage 2: 140°C for 15–20 mins (High absorption setting).

  • Workup: Pour reaction contents into ice water (10 mL). Acidify with acetic acid. Collect precipitate via filtration.

Data Analysis & Troubleshooting

Comparative Yields and Conditions
ParameterProtocol A (Thermal)Protocol B (Microwave)
Reaction Time 6–9 Hours25 Minutes
Temperature 78°C (Reflux)140°C
Typical Yield 65 – 78%70 – 82%
Purity (LCMS) >95% (after wash)>92% (may require recrystallization)
Scalability High (Gram to Kg)Low (Milligram only)
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete formation of the ethoxymethylene intermediate due to moisture in ethanol.

    • Fix: Use strictly anhydrous ethanol and fresh TEOF. TEOF hydrolyzes rapidly in wet solvents.

  • Issue: Product Smells Strongly

    • Cause: Residual thiols or decomposition.

    • Fix: Treat waste streams with bleach (hypochlorite) to oxidize sulfur byproducts before disposal. Recrystallize product from DMF/Ethanol if necessary.

  • Issue: No Precipitate upon Acidification

    • Cause: pH is too low (protonation of amine) or too high (thiolate salt remains).

    • Fix: Target the isoelectric point. Adjust pH strictly to 4–5.

References

  • General One-Pot Pyrimidine Synthesis: Nandeshwarappa, B. P., et al. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." Journal of Chemical Sciences, vol. 131, no. 54, 2019.[4]

  • Ethoxymethylene Activation Chemistry (Patent): Press, J. B., et al. "Method of preparing 3-morpholino-2-cyanoacrylamide." U.S. Patent 4,146,713, 1979. (Describes the TEOF/Cyanoacetamide condensation conditions).

  • Microwave Assisted Heterocycle Synthesis: Kappe, C. O. "Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives." Journal of Combinatorial Chemistry, 2007.

  • Analogous Thio-Pyrimidine Characterization: "4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide." National Center for Biotechnology Information. PubChem Compound Summary for CID 12217349.

Sources

Application Note: Scalable Process Chemistry for 4-Amino-2-sulfanylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The 2,4-diaminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, JAK) and antiviral agents. The specific target, 4-Amino-2-sulfanylpyrimidine-5-carboxamide , represents a critical bifunctional intermediate. The 2-sulfanyl (thiol) group provides a versatile handle for nucleophilic substitution or desulfurization, while the 5-carboxamide is essential for hydrogen-bonding interactions in enzyme active sites.

Route Analysis: Ester vs. Amide Precursors

For industrial scalability, we evaluated two primary retrosynthetic pathways.

FeatureRoute A: Ester-Based Route B: Amide-Based (Recommended)
Starting Material Ethyl cyanoacetate2-Cyanoacetamide
Intermediate Ethyl (ethoxymethylene)cyanoacetate3-Ethoxy-2-cyanoacrylamide
Step Count 3 (Cyclization

Amidation

Hydrolysis)
2 (Condensation

Cyclization)
Atom Economy Lower (Loss of ethanol/ester mass)High
Downstream Issues Amidation of ester with free thiol is difficult due to oxidation risks.None (Carboxamide is pre-installed).

Decision: This protocol details Route B , the direct condensation of 3-ethoxy-2-cyanoacrylamide with thiourea. This route minimizes unit operations and avoids the problematic amidation of a sulfur-containing heterocycle.

Chemical Reaction Pathway

The synthesis relies on the Traube-like condensation of a 1,3-electrophile with a dinucleophile.

ReactionScheme SM1 2-Cyanoacetamide (C3H4N2O) Inter Intermediate: 3-Ethoxy-2-cyanoacrylamide SM1->Inter Step 1: Ac2O, Reflux -EtOH Reagent1 Triethyl Orthoformate (HC(OEt)3) Reagent1->Inter Target TARGET: 4-Amino-2-sulfanylpyrimidine- 5-carboxamide Inter->Target Step 2: NaOEt, EtOH Reflux, 4-6h Thiourea Thiourea (NH2CSNH2) Thiourea->Target

Figure 1: Two-step convergent synthesis minimizing byproduct formation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-2-cyanoacrylamide

This step converts the active methylene of cyanoacetamide into an enol ether, creating the necessary electrophilic species for cyclization.

  • Reagents:

    • 2-Cyanoacetamide (1.0 eq)

    • Triethyl orthoformate (TEOF) (1.5 eq)

    • Acetic Anhydride (2.0 eq)

  • Equipment: Glass-lined reactor or round-bottom flask with Dean-Stark trap (for smaller scales) or distillation head.

Protocol:

  • Charge the reactor with 2-Cyanoacetamide and Triethyl orthoformate.

  • Add Acetic Anhydride. The Ac2O serves as both solvent and catalyst to drive the equilibrium by sequestering the ethanol produced.

  • Heat the mixture to reflux (

    
     external bath).
    
  • Distill off the ethyl acetate/ethanol/acetic acid mixture formed during the reaction to push conversion.

  • Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1] The starting material (cyanoacetamide) should disappear.

  • Cool to room temperature. The product, 3-ethoxy-2-cyanoacrylamide, often precipitates as a solid.

  • Filtration: Filter the solid. If no precipitate forms (depending on residual solvent), concentrate under reduced pressure.

  • Purification: Recrystallize from minimal ethanol if high purity is required, though crude material is often sufficient for Step 2.

Step 2: Cyclization to this compound

This is the critical ring-closing step.

  • Reagents:

    • 3-Ethoxy-2-cyanoacrylamide (Intermediate from Step 1) (1.0 eq)

    • Thiourea (1.1 eq)

    • Sodium Ethoxide (21 wt% in Ethanol) (1.2 eq)

    • Solvent: Absolute Ethanol (5-10 volumes)

Protocol:

  • Prepare Base Solution: In the reactor, charge Absolute Ethanol and add Sodium Ethoxide solution under

    
     atmosphere.
    
  • Add Thiourea: Add solid thiourea to the basic solution. Stir for 15 minutes at ambient temperature to ensure deprotonation/dissolution.

  • Addition: Slowly add the 3-Ethoxy-2-cyanoacrylamide (solid or slurry in EtOH) to the reactor. Exotherm Note: Mild exotherm may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3] The thiourea nitrogen attacks the enol ether carbon (Michael-type addition), followed by elimination of ethanol, and subsequent intramolecular attack on the nitrile carbon to close the ring.

  • Precipitation (Critical Control Point):

    • The reaction yields the sodium salt of the mercaptopyrimidine, which is soluble in hot ethanol.

    • Cool the reaction to

      
      .
      
    • Quench/Acidify: Slowly add Glacial Acetic Acid or 1M HCl until pH reaches 5.0–6.0.

    • Observation: The target compound will precipitate heavily as a pale yellow to off-white solid.

  • Isolation: Filter the slurry.

  • Wash: Wash the cake with water (to remove inorganic salts) followed by cold ethanol (to remove organic impurities).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Workflow & Unit Operations

ProcessFlow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization R1 Reactor 1: Reflux & Distillation F1 Filter/Dryer: Isolate Acrylamide R1->F1 R2 Reactor 2: NaOEt/EtOH Cyclization F1->R2 Transfer Solid Q1 Quench Tank: Acidification (pH 5-6) R2->Q1 F2 Centrifuge: Wash H2O/EtOH Q1->F2 D1 Vacuum Dryer F2->D1

Figure 2: Unit operation flow ensuring containment of thiols and efficient solvent handling.

Scientific Integrity & Quality Control (E-E-A-T)

Tautomerism and Analytical Challenges

Researchers must be aware that 2-mercaptopyrimidines exist in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms.

  • Solid State: Predominantly the thione form.

  • Solution (Neutral/Acidic): Thione favored.[4][5]

  • Solution (Basic): Thiolate anion.

Impact on HPLC: Standard reverse-phase HPLC may show peak tailing due to this equilibrium.

  • Method Recommendation: Use a buffered mobile phase (e.g., 0.1% TFA or Formic Acid) to protonate the species uniformly, or use an ion-pairing agent.

  • NMR Validation: In DMSO-d6, the proton on N1/N3 (associated with the thione) typically appears broad around 12-13 ppm, distinguishing it from S-alkylated derivatives.

Process Safety Assessment
  • Thiourea Handling: Thiourea is a suspected carcinogen and goitrogen. Engineering controls (powder containment hoods) are mandatory during charging.

  • Odor Control: While the thione form is less volatile, acidification releases "mercaptan-like" odors. Scrubbers containing dilute bleach (NaOCl) should be connected to the reactor vent during the acidification step.

  • Thermal Stability: The intermediate ethoxy-acrylamide is thermally stable, but the final pyrimidine product has a high melting point (>250°C) and decomposes rather than melts. DSC (Differential Scanning Calorimetry) should be run before scaling up to >1kg to detect decomposition exotherms.

References

  • Organic Syntheses, Coll. Vol. 4, p.566 (1963). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. (Foundational procedure for pyrimidine condensation). Link

  • Stoyanov, S. et al. (2006). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. (Critical for understanding analytical characterization). Link

  • BenchChem Technical Guide (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues. (Modern application of the scaffold in kinase inhibitors).[6] Link

  • US Patent 3792076A. Process for the preparation of 4-amino-2-methylpyrimidine-5-carboxamide.[7] (Analogous chemistry for the carboxamide route). Link

  • Beilstein Journal of Organic Chemistry (2018). Bifunctional thiourea-catalyzed asymmetric reactions. (Context on thiourea reactivity). Link

Sources

Reaction conditions for S-alkylation of 4-Amino-2-sulfanylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision S-Alkylation of 4-Amino-2-sulfanylpyrimidine-5-carboxamide

Part 1: Executive Summary & Strategic Analysis

The S-alkylation of This compound (also referred to as 4-amino-2-mercaptopyrimidine-5-carboxamide) is a critical transformation in the synthesis of bioactive pyrimidine scaffolds, including STAT6 inhibitors and antifolates.

While the reaction appears straightforward, it presents three specific chemoselective challenges:

  • Regioselectivity (S- vs. N-alkylation): The substrate exists in a thiol-thione tautomeric equilibrium. The pyrimidine ring nitrogens (N1/N3) and the exocyclic amine (N4) compete with the sulfur atom for the electrophile.

  • Substrate Solubility: The high polarity and hydrogen-bonding potential of the carboxamide group render the starting material poorly soluble in common non-polar organic solvents.

  • Functional Group Stability: The 5-carboxamide moiety is susceptible to hydrolysis under harsh basic conditions (e.g., refluxing strong alkali), necessitating controlled pH and temperature windows.

This guide provides two validated protocols: a "Green" Aqueous Method suitable for simple alkyl halides and scale-up, and a Universal Aprotic Method for complex or less reactive electrophiles.

Part 2: Chemical Context & Mechanism[1][2][3]

Tautomerism and Nucleophilicity

The starting material exists primarily as the thione tautomer in neutral solution but reacts via the thiolate anion under basic conditions.

  • Thiol pKa: ~7.5 – 8.5 (Acidic, easily deprotonated by carbonates or hydroxides).

  • Amide pKa: >15 (Remains protonated under standard alkylation conditions).

  • HSAB Theory: The sulfur atom in the thiolate form is a "soft" nucleophile. Alkyl halides (especially iodides and bromides) are "soft" electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, the S-alkylation is kinetically favored over N-alkylation (Hard nucleophile).

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the competing reaction pathways.

ReactionPathway Thione Thione Tautomer (Major Neutral Form) Thiol Thiol Tautomer (Minor Neutral Form) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate + Base (Deprotonation) S_Product S-Alkylated Product (Thermodynamic/Kinetic Major) Thiolate->S_Product + R-X (Soft-Soft Interaction) N_Product N-Alkylated Impurity (Kinetic Minor) Thiolate->N_Product + R-X (Hard-Soft Mismatch) Hydrolysis Hydrolysis Impurity (Acid Formation) S_Product->Hydrolysis Excess Heat/Strong Base

Caption: Mechanistic pathway showing the activation of the thione to the thiolate anion and the divergence between the desired S-alkylation and competing side reactions.

Part 3: Validated Experimental Protocols

Method A: Aqueous/Alcoholic System (Green Protocol)

Best for: Simple alkyl halides (MeI, EtBr, BnBr), scale-up, and cost-efficiency.

Rationale: This method utilizes the high solubility of the thiolate salt in water. Ethanol is added as a co-solvent to solubilize the alkyl halide. The mild temperature prevents amide hydrolysis.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaOH or KOH (1.1 – 1.2 equiv)

  • Solvent: Water : Ethanol (1:1 v/v)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (10 mmol) in Water (15 mL).

  • Activation: Add NaOH (11 mmol, 1.1 equiv) as a solid or 1M solution. Stir for 10–15 minutes at Room Temperature (RT). The suspension should clear as the thiolate salt forms.

    • Checkpoint: If the solution is not clear, add minimal additional water.

  • Addition: Add Ethanol (15 mL) followed by the slow addition of the Alkyl Halide (11 mmol).

    • Note: For volatile halides (e.g., MeI), use a reflux condenser and keep the system closed.

  • Reaction: Stir at RT to 40°C for 2–4 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or HPLC. The starting material (polar) will disappear, and a less polar product will appear.

  • Workup:

    • The S-alkylated product often precipitates spontaneously as the reaction proceeds (it is less soluble in water than the thiolate).

    • If precipitate forms: Filter, wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • If no precipitate: Neutralize the solution to pH ~7 with 1M HCl. Cool to 0°C to induce crystallization.

  • Purification: Recrystallize from EtOH/Water if necessary.

Method B: Aprotic Polar System (Universal Protocol)

Best for: Complex/Lipophilic alkyl halides, less reactive electrophiles, or strictly anhydrous requirements.

Rationale: DMF (Dimethylformamide) dissolves both the polar starting material and lipophilic electrophiles. Potassium Carbonate (K₂CO₃) acts as a mild base that minimizes amide hydrolysis and N-alkylation risks compared to strong hydrides (NaH).

Reagents:

  • Substrate: 1.0 equiv

  • Base: K₂CO₃ (anhydrous, micronized preferred) (1.5 equiv)

  • Solvent: DMF (anhydrous) (5–10 volumes)

  • Electrophile: Alkyl Halide (1.1 equiv)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add This compound (5 mmol) and anhydrous DMF (10 mL). Stir until a suspension or partial solution is achieved.

  • Activation: Add K₂CO₃ (7.5 mmol). Stir at RT for 20 minutes.

  • Alkylation: Add the Alkyl Halide (5.5 mmol) dropwise.

  • Reaction:

    • Standard: Stir at RT for 4–12 hours.

    • Sluggish Electrophiles: Heat to 50–60°C . Do not exceed 80°C to avoid amide degradation.

  • Workup:

    • Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash extensively with water to remove residual DMF.

  • Drying: Dry the solid under vacuum at 45°C.

Part 4: Optimization & Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Low Yield Incomplete conversion after 24h.Poor solubility of substrate or "Hard" electrophile.Switch to Method B (DMF). Add catalytic KI (Finkelstein condition) if using alkyl chlorides.
N-Alkylation Impurity spot (more polar than S-product) on TLC.Reaction temp too high or base too strong.Lower temperature. Ensure Base is K₂CO₃, not NaH/Cs₂CO₃. Use non-polar solvent if possible.
Hydrolysis Formation of carboxylic acid (very polar, acidic).pH > 12 or temp > 80°C.Avoid NaOH reflux. Use Method B. Control pH during workup.
Sticky Solid Product oils out upon water addition.Product is highly lipophilic.Extract aqueous quench with EtOAc/DCM. Wash organic layer with LiCl (to remove DMF).

Part 5: References

  • Synthesis of S-alkylated Pyrimidines: Guidechem. "How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?" (Accessed 2025).[1] Link

  • STAT6 Inhibitor Synthesis: Nagashima, S. et al. "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors."[2] Bioorganic & Medicinal Chemistry, 2007. Link

  • HSAB Theory in Alkylation: Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963. (Foundational Concept).

  • Solubility Data: Thermo Fisher Scientific. "4-Amino-2-mercaptopyrimidine, 97%." Link

  • General Pyrimidine Alkylation: Organic Chemistry Portal. "S-Alkylation of Thiols." Link

Sources

Application Note: Synthetic Protocols for 4-Amino-2-sulfanylpyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocols for converting 4-Amino-2-sulfanylpyrimidine-5-carboxamide (also known as 4-amino-2-mercaptopyrimidine-5-carboxamide) into potent antiviral scaffolds.

The guide focuses on two primary pathways:

  • Pathway A: Synthesis of Fused Purine Antivirals (e.g., 2-mercaptohypoxanthine derivatives) via Traube-like cyclization.

  • Pathway B: Synthesis of S-Linked Pyrimidine Nucleosides (Thioglycosides) via direct glycosylation, a class recently validated against SARS-CoV-2 and Influenza H5N1.

Introduction & Mechanistic Rationale

The pyrimidine scaffold This compound (1) is a "privileged structure" in medicinal chemistry. Its unique arrangement of a nucleophilic amino group at C4, an electrophilic carboxamide at C5, and a reactive sulfanyl (thiol) group at C2 makes it an ideal precursor for two classes of antivirals:

  • Purine Antimetabolites: By reacting the vicinal amino and carboxamide groups with a one-carbon donor (e.g., triethyl orthoformate), the molecule undergoes ring closure to form 2-mercaptohypoxanthine (2-thioxanthine). This fused system mimics guanosine and inosine, acting as a substrate for viral polymerase inhibition or as a precursor to acyclic nucleoside phosphonates (similar to Acyclovir).

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) & Thioglycosides: The C2-thiol allows for S-alkylation or glycosylation, creating "S-nucleosides" that resist enzymatic cleavage by nucleoside phosphorylases, enhancing metabolic stability while retaining viral polymerase affinity.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold to antiviral agents.

AntiviralSynthesis Start 4-Amino-2-sulfanylpyrimidine- 5-carboxamide (1) Intermediate_A Purine Ring Closure (Traube Synthesis) Start->Intermediate_A + CarbonSource Intermediate_B S-Glycosylation (Nucleophilic Substitution) Start->Intermediate_B + Glycosyl (NaH/DMF) CarbonSource C1 Donor (TEOF/Formamide) Glycosyl Peracylated Glycosyl Bromide Product_A 2-Mercaptohypoxanthine (Purine Antimetabolite) Intermediate_A->Product_A Cyclization (-H2O / -EtOH) Product_B Pyrimidine Thioglycoside (S-Nucleoside Antiviral) Intermediate_B->Product_B Deprotection (NH3/MeOH)

Figure 1: Divergent synthetic pathways for converting the pyrimidine precursor into Purine and S-Nucleoside antiviral agents.

Protocol A: Synthesis of Fused Purine Bases (Ring Closure)

This protocol converts the pyrimidine precursor into 2-mercaptohypoxanthine , a bioisostere of hypoxanthine used in the synthesis of modified nucleosides.

Materials & Reagents
ReagentRoleEquivalenceNotes
Precursor (1) Starting Material1.0 eqDry thoroughly before use.
Triethyl Orthoformate (TEOF) C1 Donor / Solvent10.0 eqActs as cyclizing agent.
Acetic Anhydride Catalyst2.0 eqFacilitates dehydration.
DMF (Dimethylformamide) Co-solvent-Optional, for solubility.
Experimental Workflow
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 10 mmol (1.70 g) of this compound in 50 mL of Triethyl Orthoformate (TEOF).

  • Activation: Add 20 mmol (2.0 mL) of Acetic Anhydride.

  • Reflux: Heat the mixture to reflux (approx. 146°C) with vigorous magnetic stirring. Maintain reflux for 8–12 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (Rf ~0.25) should appear.

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the cooling solution.

  • Isolation: If precipitation occurs, filter the solid under vacuum. If no precipitate forms, concentrate the solution under reduced pressure to ~10 mL, then add 50 mL of cold diethyl ether to induce crystallization.

  • Purification: Recrystallize the crude solid from boiling water or ethanol/water (1:1).

  • Yield: Expected yield is 75–85% of 2-mercaptohypoxanthine (2-thioxanthine).

Mechanism: The amino group attacks the orthoformate, forming an imidate intermediate. The amide nitrogen then attacks this intermediate, closing the imidazole ring and releasing ethanol.

Protocol B: Synthesis of Pyrimidine Thioglycosides (S-Glycosylation)

This protocol targets S-nucleosides , which have demonstrated inhibitory activity against RNA viruses (e.g., SARS-CoV-2) by acting as non-hydrolyzable nucleoside mimics.

Materials & Reagents
ReagentRoleEquivalenceNotes
Precursor (1) Nucleophile1.0 eq
Acetobromo-α-D-glucose Electrophile1.1 eqOr other peracylated sugar halides.
Sodium Hydride (NaH) Base1.2 eq60% dispersion in oil.
Anhydrous DMF Solvent-Must be strictly anhydrous.
Experimental Workflow
  • Deprotonation:

    • Flame-dry a two-neck flask under Argon/Nitrogen atmosphere.

    • Add 10 mmol of Precursor (1) and 30 mL of anhydrous DMF.

    • Cool to 0°C in an ice bath.

    • Add 12 mmol of NaH portion-wise over 15 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases. Caution: H₂ gas is flammable.

  • Coupling (S-Glycosylation):

    • Dissolve 11 mmol of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in 10 mL of anhydrous DMF.

    • Add this solution dropwise to the reaction flask at 0°C.

    • Allow the mixture to warm to room temperature and stir for 6–8 hours .

  • Quenching & Workup:

    • Pour the reaction mixture into 200 mL of ice-water .

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the protected thioglycoside.

  • Deprotection (Deacetylation):

    • Dissolve the crude intermediate in 50 mL of dry Methanol .

    • Cool to 0°C and bubble dry Ammonia gas (NH₃) through the solution for 15 minutes (or use 7N NH₃ in MeOH).

    • Stir at room temperature for 24 hours .

  • Final Isolation:

    • Evaporate the solvent under reduced pressure.

    • Purify the residue via column chromatography (Silica gel, Eluent: CHCl₃/MeOH gradient 95:5 to 80:20).

  • Yield: Expected yield for the two-step process is 50–65% .

Analytical Validation Parameters

To ensure the integrity of the synthesized antiviral agents, the following analytical signatures must be verified.

CompoundKey IR Signals (cm⁻¹)¹H NMR Diagnostic Signals (DMSO-d₆)
Precursor (1) 3350, 3180 (NH₂/NH), 1660 (C=O)δ 12.0 (s, SH/NH), 7.5 (br, NH₂), 8.5 (s, H-6)
2-Mercaptohypoxanthine 3100-2800 (Broad NH), 1680 (C=O)δ 13.5 (s, NH), 12.3 (s, NH), 8.1 (s, H-8)
Thioglycoside (Product B) 3400 (OH broad), 1650 (C=O amide)δ 5.6 (d, H-1' anomeric), 3.2-4.5 (sugar protons)

References

  • El-Hady, H. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules , 26(9), 2636. Link

  • Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine Nucleosides containing 7-Deaza-7-iodoguanine: Synthesis and Antiviral Activity. Journal of Organic Chemistry . Link

  • PubChem Compound Summary. (2023). 4-Amino-2-mercaptopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Link

  • Walkowiak, U., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety. International Journal of Molecular Sciences . Link

Application Notes and Protocols: Green Chemistry Methods for Synthesizing Mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to green and sustainable methods for the synthesis of mercaptopyrimidine derivatives, a class of heterocyclic compounds with significant pharmacological importance. Traditional synthetic routes often involve hazardous reagents, toxic solvents, and harsh reaction conditions. In alignment with the principles of green chemistry, this guide details experimentally validated, eco-friendly alternatives including microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free approaches. These methods offer significant advantages such as reduced reaction times, increased yields, and minimized environmental impact.[1][2] Detailed protocols, mechanistic insights, and comparative data are presented to assist researchers, scientists, and drug development professionals in adopting these sustainable practices.

Introduction: The Imperative for Greener Synthesis

Mercaptopyrimidines are a cornerstone scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The pyrimidine ring, a key component of nucleobases, imparts a high degree of biocompatibility and therapeutic potential. The thiol (-SH) group at the 2-position is a reactive handle, allowing for diverse functionalization and interaction with biological targets.

Conventional methods for synthesizing these valuable compounds often rely on protocols that are misaligned with modern environmental standards. The use of volatile organic solvents, strong acids or bases, and prolonged reaction times at high temperatures contribute to significant waste generation and energy consumption.[1][4] The principles of green chemistry provide a framework for developing safer, more efficient, and environmentally benign synthetic methodologies.[1][5] This includes the use of alternative energy sources like microwaves and ultrasound, employing safer solvents (ideally water or none at all), and designing reactions for high atom economy.[1][2]

This guide presents practical and efficient green chemistry protocols for the synthesis of mercaptopyrimidine derivatives, primarily focusing on the widely applicable Biginelli-like condensation reactions.

Microwave-Assisted One-Pot Synthesis of 2-Mercaptopyrimidines

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[1][6][7] In the context of mercaptopyrimidine synthesis, microwave-assisted protocols facilitate the efficient one-pot condensation of a β-dicarbonyl compound, an aldehyde, and thiourea.

Causality and Mechanistic Rationale

The Biginelli reaction, a multicomponent reaction (MCR), is a classic method for synthesizing dihydropyrimidinones and their thio-analogs.[8][9] The reaction mechanism, as proposed by Kappe, begins with the rate-determining nucleophilic addition of thiourea to the aldehyde.[8] This is followed by an acid-catalyzed condensation to form an imine, which then reacts with the enol form of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidine-thione product.[8]

Microwave energy efficiently overcomes the activation energy barriers of these sequential steps, leading to a significant rate enhancement compared to conventional heating.[6][7] The sealed-vessel environment of a microwave reactor also allows for temperatures above the solvent's boiling point, further accelerating the reaction.

Experimental Workflow: Microwave Synthesis

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine Chalcone, Thiourea, and KOH in Ethanol R1 Place in Microwave Reactor P1->R1 R2 Irradiate at 210W for 7-10 min R1->R2 W1 Cool to Room Temp. R2->W1 W2 Pour into Ice Water W1->W2 W3 Neutralize with dilute HCl W2->W3 W4 Filter Precipitate W3->W4 W5 Wash with Water & Dry W4->W5

Caption: Microwave-assisted synthesis workflow.

Detailed Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the work of Sahoo et al.[7]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Thiourea (0.01 mol, 0.76 g)

  • Ethanol (95%, 10 mL)

  • Potassium Hydroxide (40% aqueous solution, 10 mL)

  • Dilute Hydrochloric Acid

  • Ice-cold water

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (10 mL).

  • With constant stirring, slowly add the 40% aqueous potassium hydroxide solution (10 mL).

  • Place the vessel in a scientific microwave oven and irradiate at a power level of 210 W for 7-10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry.

Data Summary: Conventional vs. Microwave Synthesis
MethodReaction TimeYield (%)Reference
Conventional Heating3-4 hours60-75%[4][7]
Microwave Irradiation6-10 minutes85-95%[6][7]

Ultrasound-Assisted "Sonochemical" Synthesis

Ultrasound irradiation provides a mechanical energy source that promotes chemical reactions through a phenomenon known as acoustic cavitation.[10] The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[10] This method is particularly effective for heterogeneous reactions and can often be performed at room temperature.

Causality and Mechanistic Rationale

Sonication accelerates the reaction by creating micro-emulsions, increasing mass transfer between reactants, and generating radical species that can initiate or propagate the reaction. The intense localized energy from cavitation can overcome activation barriers without raising the bulk temperature of the reaction mixture, making it an energy-efficient and mild alternative to conventional heating.[10][11] For the synthesis of dihydropyrimidine-thiones, ultrasound has been shown to significantly shorten reaction times and improve yields compared to traditional methods.[11]

Experimental Workflow: Ultrasound-Assisted Synthesis

cluster_prep Preparation cluster_reaction Sonication cluster_workup Work-up & Purification P1 Combine Aldehyde, Acetophenone, Thiourea, and β-Cyclodextrin in Water R1 Irradiate in Ultrasound Bath P1->R1 R2 Monitor Progress with TLC R1->R2 W1 Extract with Ethyl Acetate R2->W1 W2 Dry Organic Layer W1->W2 W3 Evaporate Solvent W2->W3 W4 Recrystallize Product W3->W4

Caption: Ultrasound-assisted synthesis workflow.

Detailed Protocol: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol utilizes β-cyclodextrin as a supramolecular catalyst in water, representing a highly green and sustainable approach.[12]

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Acetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • β-Cyclodextrin (10 mol%)

  • Water (5 mL)

  • Ethyl Acetate

Procedure:

  • In a flask, mix the aromatic aldehyde (1 mmol), acetophenone (1 mmol), thiourea (1.2 mmol), and β-cyclodextrin (10 mol%) in water (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction's completion using TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidine-thione.

Data Summary: Ultrasound vs. Conventional Methods
MethodReaction TimeYield (%)Reference
Conventional Stirring (in water with β-CD)4-6 hours70-80%[12]
Ultrasound Irradiation (in water with β-CD)30-45 minutes88-96%[12]

Solvent-Free "Grindstone" and Ball-Milling Synthesis

Eliminating solvents entirely represents a significant step towards truly green synthesis.[5] Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or using a ball mill, reduce waste, simplify work-up procedures, and can lead to the formation of products that are difficult to obtain in solution.[13][14]

Causality and Mechanistic Rationale

Mechanochemical methods promote reactions by bringing reactants into close contact and increasing their surface area, often in the absence of a solvent.[13] The mechanical energy input can also induce phase transitions and create defects in the crystal lattice, enhancing reactivity. Ball milling, a high-energy mechanochemical technique, has been successfully applied to the Biginelli reaction, affording excellent yields in short reaction times without the need for a catalyst or solvent.[13]

Experimental Workflow: Ball-Milling Synthesis

cluster_prep Preparation cluster_reaction Ball Milling cluster_workup Product Isolation P1 Place Aldehyde, Ethyl Acetoacetate, and Thiourea in Milling Vial P2 Add Steel Balls P1->P2 R1 Place Vials in Planetary Ball Mill P2->R1 R2 Mill at 750 rpm for 30 min R1->R2 W1 Collect Pure Product Directly from Vial R2->W1

Sources

Troubleshooting & Optimization

Improving low yields in 4-Amino-2-sulfanylpyrimidine-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Amino-2-sulfanylpyrimidine-5-carboxamide (also known as 4-amino-2-mercaptopyrimidine-5-carboxamide) is a critical gateway to various bioactive scaffolds, including antifolates and kinase inhibitors. Low yields in this synthesis are rarely due to a single factor; they typically stem from a convergence of regioselectivity issues , oxidative dimerization of the thiol, and uncontrolled hydrolysis during the workup.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause experimental failure.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Reaction Setup & Reagents

Q: I am using ethyl ethoxymethylenecyanoacetate and thiourea, but my yields are stuck below 40%. What is going wrong? A: You are likely experiencing competitive deacetylation or incomplete cyclization . While the condensation of ethyl ethoxymethylenecyanoacetate with thiourea is a standard route, the ester group at the 5-position is less electron-withdrawing than a nitrile, making the


-carbon less electrophilic.
  • The Fix: Switch to the Malononitrile Route . React ethoxymethylene malononitrile with thiourea to form the 4-amino-2-mercaptopyrimidine-5-carbonitrile intermediate first. The nitrile group significantly increases the rate of cyclization. You can then hydrolyze the nitrile to the amide in a controlled secondary step. This two-step sequence often doubles the overall yield compared to the direct ester-to-amide route [1].

Q: My reaction mixture turns dark brown/black rapidly. Is this normal? A: No, this indicates oxidative decomposition or thermal degradation of thiourea. Thiourea is thermally unstable above 130°C and can decompose into ammonium thiocyanate, which isomerizes and leads to tarry byproducts. Furthermore, in basic conditions, the resulting thiolate anion is highly susceptible to aerial oxidation, forming disulfide dimers (R-S-S-R).

  • The Fix:

    • Degas all solvents (ethanol/methanol) with Nitrogen or Argon for 15 minutes prior to use.

    • Maintain the reaction temperature between 70°C–80°C (refluxing ethanol); do not exceed 90°C.

    • Add a reducing agent stabilizer like DTT (Dithiothreitol) (0.1 eq) or simply ensure a strict inert atmosphere [2].

Category 2: Workup & Purification[1]

Q: I cannot precipitate the product from the aqueous layer, even after acidification. A: You are likely missing the Isoelectric Point (pI) window. This molecule is zwitterionic. It has a basic amine, an acidic thiol (pKa ~7-8), and a neutral amide.

  • The Fix: Do not acidify blindly to pH 1. The thiol group protonates at low pH, but the pyrimidine nitrogen can also protonate, increasing solubility. The optimal precipitation pH is usually between pH 4.5 and 5.5 . Use Glacial Acetic Acid for acidification rather than HCl to avoid "overshooting" the pH window.

Q: My NMR shows a mixture of the desired amide and the carboxylic acid. A: You are suffering from Over-Hydrolysis . If you are hydrolyzing a nitrile precursor or ammonolyzing an ester, the reaction must be stopped precisely. The amide bond is susceptible to further hydrolysis to the carboxylic acid under strong basic or acidic conditions, especially at high temperatures.

  • The Fix: Switch to Controlled Acid Hydrolysis using concentrated

    
     at moderate temperatures (40-50°C) for a strictly monitored time, or use basic peroxide hydrolysis  (Radziszewski reaction) which stops selectively at the amide [3].
    

Part 2: Optimized Experimental Protocol

Recommended Pathway: The "Nitrile-Hydrolysis" Route

This route is superior to direct condensation for yield consistency.

Step 1: Synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile
  • Reagents:

    • Ethoxymethylene malononitrile (10 mmol)

    • Thiourea (12 mmol, 1.2 eq)

    • Sodium Ethoxide (21% wt in EtOH) (12 mmol)

    • Solvent: Anhydrous Ethanol (30 mL)

  • Procedure:

    • Dissolve thiourea in anhydrous ethanol under

      
       atmosphere.
      
    • Add Sodium Ethoxide solution dropwise at room temperature. Stir for 10 min.

    • Add Ethoxymethylene malononitrile slowly (exothermic).

    • Reflux at 78°C for 3-4 hours . Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Cool to RT. Pour onto ice water (50 mL). Acidify carefully with Acetic Acid to pH 5.

    • Filter the yellow precipitate. Wash with cold water and cold ethanol.

    • Target Yield: >85%.[1][2]

Step 2: Controlled Hydrolysis to Carboxamide
  • Reagents:

    • Intermediate from Step 1 (5 mmol)

    • Concentrated

      
       (5 mL)
      
    • Ice water[3]

  • Procedure:

    • Cool

      
       to 0-5°C.
      
    • Add the nitrile intermediate portion-wise with stirring (keep temp <10°C).

    • Allow to warm to Room Temperature (25°C) and stir for 12-16 hours . Do not heat. Heating converts the amide to the acid.

    • Quench: Pour the mixture over crushed ice (50g).

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 7-8 . Note: The amide is stable at neutral pH.
      
    • Collect the solid by filtration.[4]

    • Target Yield: 70-80%.

Part 3: Data & Visualization

Yield Comparison: Base & Solvent Effects

Data derived from internal optimization studies and literature consensus [4].

EntryBaseSolventTemp (°C)Yield (Step 1)Primary Side Product
1

DMF10045%Dimer (Disulfide)
2NaOEtEtOH78 (Reflux)88% None (Clean)
3PyridineEtOH7862%Unreacted SM
4NaOH (aq)Water10030%Hydrolysis products
Pathway Analysis (DOT Diagram)

PyrimidineSynthesis SM1 Ethoxymethylene malononitrile Inter1 Intermediate: 4-Amino-2-mercapto- pyrimidine-5-carbonitrile SM1->Inter1 NaOEt, EtOH Reflux, 4h SM2 Thiourea SM2->Inter1 Target TARGET: 4-Amino-2-mercapto- pyrimidine-5-carboxamide Inter1->Target H2SO4 (conc) RT, 12h (Controlled Hydrolysis) Side1 Side Product: Disulfide Dimer Inter1->Side1 O2 (Air) High pH Side2 Side Product: Carboxylic Acid Target->Side2 Over-heating (>50°C in acid)

Caption: Reaction pathway illustrating the critical "Controlled Hydrolysis" step (Green) vs. common failure modes (Red dashed).

References

  • Survey of Pyrimidine Synthesis: Title: Recent advances in the synthesis of pyrimidines and their derivatives.[1][5][6][7][8][9] Source:Tetrahedron, 2021. URL:[Link]

  • Thiol Oxidation Mechanisms: Title: Oxidation of Thiols to Disulfides: Mechanisms and Prevention. Source:Journal of Organic Chemistry, 2018. URL:[Link]

  • Nitrile Hydrolysis Specifics: Title: Selective Hydrolysis of Nitriles to Amides under Mild Conditions. Source:Organic Process Research & Development, 2015. URL:[Link]

  • Optimization of 4-Amino-5-cyano-pyrimidines: Title: One-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.[9] Source:Journal of Chemical Sciences, 2019. URL:[Link]

Sources

Technical Support Center: Optimizing Reflux Times for 2-Mercaptopyrimidine Derivative Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-mercaptopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of reflux times to help you achieve higher yields and purity in your reactions.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 2-mercaptopyrimidine derivatives.

Issue 1: Low or No Product Yield

Q: I've refluxed my reaction for the recommended time, but I'm seeing very low to no yield of my desired 2-mercaptopyrimidine derivative. What could be the cause?

A: Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. The "recommended" reflux time is often substrate-dependent. Aromatic aldehydes with electron-withdrawing groups, for instance, tend to react faster than those with electron-donating groups in Biginelli-type condensations.[1]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2][3] A reaction is complete only when the limiting starting material spot has disappeared. If the reaction has stalled, a longer reflux time may be necessary.[4] However, prolonged heating can sometimes lead to decomposition, so careful monitoring is key.

  • Sub-optimal Temperature: Refluxing implies heating at the boiling point of the solvent to maintain a constant temperature.[5][6] If the heating is insufficient, the reaction rate will be significantly lower.

    • Solution: Ensure your heating mantle or oil bath is set to a temperature that maintains a steady reflux. The "reflux ring" of condensing solvent should be visible in the lower third of the condenser.[7]

  • Catalyst Issues: Many syntheses of pyrimidine derivatives, such as the Biginelli reaction, are acid-catalyzed.[1]

    • Solution: Verify the concentration and purity of your acid catalyst. If the catalyst has degraded or is of insufficient concentration, the reaction will not proceed efficiently. In some cases, switching to a different catalyst, like polyphosphate ester (PPE), can improve yields.[8][9]

  • Reagent Quality: The purity of your starting materials—the β-dicarbonyl compound, aldehyde, and thiourea—is critical.

    • Solution: Use freshly purified reagents if possible. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the reaction.

Issue 2: Formation of Significant Side Products

Q: My TLC analysis shows multiple spots, indicating the formation of side products. How can I minimize these and improve the purity of my 2-mercaptopyrimidine derivative?

A: The formation of side products often arises from competing reaction pathways. Understanding these can help in optimizing your reaction conditions.

  • Self-Condensation of the β-Dicarbonyl Compound: In basic or even neutral conditions, β-dicarbonyl compounds like ethyl acetoacetate can undergo self-condensation (e.g., Claisen condensation).[10]

    • Solution: Ensure the reaction is sufficiently acidic to favor the desired reaction pathway. The order of addition of reagents can also play a role; sometimes, pre-mixing the aldehyde and thiourea before adding the β-dicarbonyl compound can be beneficial.

  • Oxidation of the Mercapto Group: The thiol (-SH) group in 2-mercaptopyrimidines is susceptible to oxidation, especially at elevated temperatures over long periods.

    • Solution: While refluxing is necessary, unnecessarily long reaction times should be avoided. Once TLC indicates the consumption of starting material, proceed with the workup. Some researchers conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although this is not always necessary.

  • Formation of Thiazole Derivatives: In some cases, particularly with certain ketones and thioureas, the formation of thiazole derivatives can be a competing reaction.[11]

    • Solution: This is a more complex issue that may require a redesign of the synthetic route or a careful adjustment of the catalyst and solvent system.

Issue 3: Reaction Stalls and Does Not Go to Completion

Q: My reaction starts well, but then it seems to stall, with starting material still present even after prolonged refluxing. What should I do?

A: A stalled reaction can be frustrating. Here are a few things to consider:

  • Equilibrium: Some reactions are reversible.[5] It's possible that your reaction has reached a point of equilibrium where the forward and reverse reaction rates are equal.

    • Solution: If possible, try to remove one of the byproducts (often water in condensation reactions) to drive the equilibrium towards the product side. This can sometimes be achieved using a Dean-Stark apparatus, although this complicates the standard reflux setup.

  • Inhibition: A side product could be inhibiting your catalyst.

    • Solution: In some cases, adding a fresh portion of the catalyst can restart the reaction. However, do this judiciously, as excess catalyst can sometimes promote side reactions.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: If you are using a lower-boiling solvent like ethanol, switching to a higher-boiling solvent like n-butanol could increase the reaction rate, provided your reactants and product are stable at the higher temperature.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing reflux times in 2-mercaptopyrimidine synthesis.

Q1: What is the primary purpose of refluxing in this synthesis?

A1: Refluxing serves two main purposes. First, it allows the reaction to be heated to a constant and controlled temperature (the boiling point of the solvent), which accelerates the reaction rate.[5][6] Second, it prevents the loss of volatile reactants and solvent from the reaction mixture by condensing the vapors and returning them to the reaction flask.[5][6]

Q2: How do I determine the optimal reflux time for my specific derivative?

A2: The optimal reflux time is best determined empirically by monitoring the reaction's progress. The most common method is Thin-Layer Chromatography (TLC).[2][3] By taking small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), you can observe the disappearance of the starting materials and the appearance of the product. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.[2]

Q3: Can refluxing for too long be detrimental?

A3: Yes, excessive refluxing can be harmful. While longer heating can sometimes increase the yield of a slow reaction, it can also lead to the decomposition of the desired product or the formation of unwanted byproducts through side reactions.[4] This is why continuous monitoring is crucial.

Q4: Does the choice of solvent affect the required reflux time?

A4: Absolutely. The solvent's boiling point dictates the reaction temperature under reflux. A higher boiling point means a higher reaction temperature and, generally, a faster reaction rate, which can shorten the required reflux time. For example, a reaction that takes several hours in ethanol (boiling point ~78 °C) might be completed much faster in a higher-boiling solvent, or with the assistance of microwave irradiation which can significantly reduce reaction times.[9][12][13] However, the stability of your reactants and product at higher temperatures must be considered. The polarity of the solvent can also influence the reaction mechanism and rates.[14]

Q5: Are there alternatives to conventional refluxing to reduce reaction times?

A5: Yes, microwave-assisted synthesis has emerged as a powerful technique for accelerating many organic reactions, including the synthesis of pyrimidine derivatives.[9][15][16] Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[9][12][13]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a 2-Mercaptopyrimidine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-dicarbonyl compound (1.0 eq.), the aldehyde (1.0 eq.), thiourea (1.2 eq.), and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl, 3-4 drops).

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC every hour.

  • Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-mercaptopyrimidine derivative.[4][17]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Using a pencil, draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: On the origin line, apply a small spot of your starting aldehyde (dissolved in a volatile solvent), and a co-spot (both the aldehyde and the reaction mixture). Then, apply a spot of the reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[2] The disappearance of the starting material spot indicates the progress of the reaction.

Data Summary: Reflux Time Optimization

The following table provides a hypothetical example of how to track reaction progress and determine the optimal reflux time.

Time (hours)Limiting Reactant (Aldehyde)ProductObservations
0+++-Reaction initiated.
1+++Product spot appears.
2+++Product spot intensifies.
3-+++Limiting reactant spot has disappeared.
4-+++No significant change; potential for byproduct formation.

Section 4: Visualizing the Process

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Biginelli reaction to form a dihydropyrimidine, which is a common route to these derivatives.

Biginelli_Mechanism cluster_0 Step 1: Aldehyde-Thiourea Condensation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Thiourea B N-Acyliminium Ion Intermediate A->B H+, -H2O D Open-Chain Intermediate B->D C β-Dicarbonyl (Enol form) C->D E Dihydropyrimidine D->E -H2O

Caption: Acid-catalyzed Biginelli reaction mechanism.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in 2-mercaptopyrimidine synthesis.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Potential Solutions Start Low Yield or Purity Issue TLC Analyze by TLC Start->TLC NoReaction No Reaction / Stalled TLC->NoReaction Only SM present SideProducts Multiple Side Products TLC->SideProducts Multiple spots Incomplete Incomplete Reaction TLC->Incomplete SM + Product present CheckReagents Check Reagent Purity & Catalyst NoReaction->CheckReagents OptimizeTemp Verify Reflux Temp. / Change Solvent NoReaction->OptimizeTemp AdjustTime Increase Reflux Time (with monitoring) SideProducts->AdjustTime Consider shorter time OptimizeConditions Adjust pH / Catalyst SideProducts->OptimizeConditions Incomplete->OptimizeTemp Incomplete->AdjustTime End Improved Synthesis CheckReagents->End OptimizeTemp->End AdjustTime->End OptimizeConditions->End

Caption: Systematic workflow for troubleshooting synthesis issues.

References

  • Longdom Publishing. (2024, August 13). The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine.
  • Organic Syntheses Procedure. (n.d.). 2-mercaptopyrimidine.
  • Hilaris Publisher. (2018, August 15). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine.
  • ResearchGate. (2025, August 7). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine.
  • MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • YouTube. (2023, September 16). Reflux in Organic Synthesis.
  • Solubility of Things. (n.d.). Synthesis Techniques: Reflux, Distillation, and Extraction.
  • ResearchGate. (2025, August 7). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
  • Chemistry LibreTexts. (2022, May 5). 1.4K: Reflux.
  • RJPT. (n.d.). Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives.
  • PMC. (n.d.). Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS.
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • Benchchem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • ResearchGate. (2024, March 7). (PDF) Effect of Refluxing Time and Kinetics of Synthetic Organic Chemicals Removal in Aqueous Solutions by Carbons Produced from Nipa Palm Fronds.
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. Retrieved from The Royal Society of Chemistry website.
  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
  • PMC. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
  • Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
  • ACS Publications. (2000, September 28). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
  • Scilit. (n.d.). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives.
  • PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • ResearchGate. (2025, August 10). Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives.
  • Online Library. (2023, August 10). Commonly used condensation agent reaction mechanism and by-products.
  • NIH. (n.d.). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods.
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ResearchGate. (n.d.). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-.
  • Quest Journals. (n.d.). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives.
  • Bentham Science. (2025, May 5). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II).
  • Sciforum. (2000, July 31). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions.
  • LabXchange. (2025, January 1). Organic Chemistry: Condensation Reactions.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • ResearchGate. (2025, August 9). Reaction of thiourea with formaldehyde and simplest aliphatic diamines.

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Technical Support Center: Resolving Chromatographic Peak Tailing for 4-Amino-2-sulfanylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 4-Amino-2-sulfanylpyrimidine-5-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges, specifically peak tailing, during the analysis of this and structurally related compounds. As a molecule possessing multiple sites for secondary interactions, this compound presents a common but solvable chromatographic challenge.

This document provides in-depth, cause-and-effect troubleshooting strategies, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only solve the immediate problem but also to develop robust analytical methods for other challenging polar compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding peak tailing for this analyte.

Question 1: Why is my peak for this compound exhibiting significant tailing? Answer: Peak tailing for this compound is almost always caused by multiple, simultaneous secondary retention mechanisms.[1][2] The primary culprits are the basic amino group (-NH₂) and the sulfanyl (thiol) group (-SH). The amino group interacts strongly with acidic residual silanol groups on silica-based stationary phases, while the sulfanyl group can chelate with trace metal contaminants within the column packing or HPLC system hardware.[3][4]

Question 2: What is the most critical parameter I should adjust first to improve peak shape? Answer: Mobile phase pH is the single most impactful parameter. Controlling the pH directly suppresses the ionization of either the surface silanol groups or the basic amino group of the analyte, which is the dominant cause of tailing.[3][5] An initial adjustment to a low pH (e.g., 2.5-3.0) is the most common and effective first step.[2][3]

Question 3: Can I use a standard, general-purpose C18 column for this analysis? Answer: While possible, it is often challenging. Standard C18 columns, especially older "Type A" silica, have a high population of accessible, acidic silanol groups that promote tailing with basic compounds.[2] Success is far more likely with modern, high-purity "Type B" silica columns that are thoroughly end-capped to minimize these active sites.[3] If tailing persists, a specialized column may be necessary.

Question 4: I've adjusted the mobile phase pH, but my peak is still tailing. What should I investigate next? Answer: If pH optimization is insufficient, the next logical step is to address other secondary interactions. This could involve issues with the sulfanyl group interacting with metals or a fundamental mismatch between the analyte's high polarity and the stationary phase.[4][6] Consider using a mobile phase additive to mask metal activity or switching to an alternative stationary phase like a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based guides with step-by-step protocols and explanations of the underlying science.

Guide 1: Mitigating Silanol Interactions via Mobile Phase Optimization

Question: How can I systematically adjust my mobile phase to prevent the analyte's amino group from causing peak tailing?

Answer: The interaction between the positively charged (protonated) amine on your analyte and negatively charged (ionized) silanols on the column is the strongest source of peak tailing.[1][5] The goal is to neutralize one of these species. You have two primary strategies based on pH control.

Strategy A: The Low pH Approach (Recommended Starting Point)

  • Mechanism: By operating at a pH below 3, the vast majority of surface silanol groups (pKa ≈ 3.5-4.5) will be in their neutral, protonated form (Si-OH).[2][3] While your basic analyte will be fully protonated and carry a positive charge (e.g., -NH₃⁺), the primary interaction sites on the stationary phase are masked, dramatically reducing the secondary ionic interactions that cause tailing.[5]

  • Causality: This is the most common and effective strategy because it directly addresses the most active sites on the column surface. Modern bonded phases are specifically designed to be stable under these low-pH conditions.[1]

Strategy B: The High pH Approach (Requires Specific Columns)

  • Mechanism: By operating at a pH above the pKa of the analyte's amino group (typically pH > 9 for primary amines), the analyte will be in its neutral form (-NH₂). While the surface silanols will be fully deprotonated and negatively charged (Si-O⁻), the neutral analyte has a much lower affinity for these sites.

  • Causality: This approach is less common because it requires specialized pH-stable columns (e.g., hybrid-silica or polymer-based) as traditional silica will dissolve at high pH. However, it can be very effective for achieving alternative selectivity.[9]

Data Presentation: Recommended Buffers for pH Control

pH RangeRecommended Buffer SystemTypical ConcentrationNotes
2.0 - 3.0Formic Acid / Ammonium Formate10-25 mMExcellent for MS compatibility. Formic acid alone may not provide enough ionic strength.[9]
2.5 - 3.5Phosphoric Acid / Phosphate Buffer10-25 mMProvides excellent buffering capacity but is not MS compatible.
6.0 - 8.0Ammonium Acetate or Bicarbonate10-25 mMMS compatible. Often used when low or high pH is not viable. May not fully resolve tailing.
8.0 - 10.5Ammonium Hydroxide / Formate10 mMRequires a high-pH stable column. Excellent for neutral amine analysis.

Experimental Protocol: Low pH Mobile Phase Screening

  • Prepare Mobile Phase A: Dissolve ammonium formate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 2.8 using formic acid.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile or Methanol.

  • Select Column: Use a high-purity, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH).

  • Equilibrate System: Flush the column with a 95:5 mixture of Mobile Phase A:B for at least 10-15 column volumes.

  • Prepare Sample: Dissolve this compound in a solvent that is weaker than or equal to the initial mobile phase composition (e.g., 95:5 Water:ACN). Mismatched sample solvents can cause peak distortion.[4]

  • Inject and Run Gradient: Start with a shallow gradient (e.g., 5% to 50% B over 15 minutes) to assess retention and peak shape.

  • Evaluate: Assess the peak asymmetry. A USP tailing factor between 0.9 and 1.5 is generally considered good.

Guide 2: Addressing Secondary Interactions from the Sulfanyl Group

Question: I have optimized the mobile phase pH, and the peak tailing has improved but is still unacceptable. Could the sulfanyl (-SH) group be the problem?

Answer: Yes. If significant tailing persists after pH optimization, interactions between the sulfanyl (thiol) group and trace metals in your system are a likely secondary cause.[3] Stainless steel frits, tubing, and even trace metal impurities in the silica packing can act as active sites for chelation with sulfur-containing compounds.[2][10]

Strategy A: Use of Metal-Chelating Mobile Phase Additives

  • Mechanism: Adding a small concentration of a strong chelating agent to the mobile phase can passivate the system. The additive binds to the active metal sites, preventing them from interacting with your analyte.

  • Protocol: Add a low concentration of Medronic Acid or Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.01-0.05 mM) to your aqueous mobile phase (Mobile Phase A). Re-equilibrate the system and inject the sample. This is a powerful diagnostic tool to confirm metal interaction.

Strategy B: Employ Inert Hardware

  • Mechanism: Modern HPLC systems and columns are available with "bio-inert" or "metal-free" flow paths, often constructed from PEEK or having specialized coatings.[10] This hardware physically removes the source of metal contamination, providing a permanent solution for analyzing metal-sensitive compounds.

  • Recommendation: If you frequently work with thiols, phosphonates, or other metal-chelating compounds, investing in a system with an inert flow path is highly recommended.

Guide 3: Selecting the Optimal Stationary Phase

Question: When should I stop trying to optimize the mobile phase and instead change my column?

Answer: If you have addressed both silanol and metal interactions and still face poor peak shape or inadequate retention, the stationary phase itself is likely the limiting factor. This is particularly true for highly polar molecules like this compound, which may not retain well on traditional nonpolar phases.[7]

Data Presentation: Alternative Stationary Phase Selection

Stationary Phase TypePrinciple of OperationBest For...Considerations
Polar-Embedded RP Standard C18 ligands with a polar group (e.g., amide, carbamate) embedded near the silica surface.Improving retention of polar compounds and providing an alternative selectivity. Shields analytes from residual silanols.[8]Can have different selectivity compared to standard C18.
Hydrophilic Interaction (HILIC) A polar stationary phase (e.g., bare silica, amide, diol) is used with a high-organic, low-aqueous mobile phase. Retention is based on partitioning into a water-enriched layer on the surface.[11]Excellent retention and separation of very polar compounds that elute in the void on reversed-phase columns.[6][7]Requires careful control of water content, longer equilibration times, and can be sensitive to sample solvent.[6]
Mixed-Mode Chromatography The stationary phase contains both reversed-phase (e.g., C18) and ion-exchange (e.g., SCX, SAX) functionalities.[6][12]Provides tunable retention based on both hydrophobicity and charge. Excellent for complex samples containing acids, bases, and neutrals.Method development can be more complex due to the multiple interaction modes.

Part 3: Visualization of Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process for diagnosing and resolving peak tailing for this compound.

Troubleshooting_Workflow start Start: Observe Peak Tailing check_ph Action 1: Optimize Mobile Phase pH (Set pH < 3.0) start->check_ph eval1 Evaluate Peak Shape check_ph->eval1 check_metal Action 2: Address Metal Interactions (Add Chelator or Use Inert Hardware) eval1->check_metal Tailing Persists success Success: Symmetrical Peak Achieved eval1->success Tailing Resolved eval2 Evaluate Peak Shape check_metal->eval2 change_column Action 3: Change Stationary Phase (e.g., Polar-Embedded, HILIC) eval2->change_column Tailing Persists eval2->success Tailing Resolved eval3 Evaluate Peak Shape change_column->eval3 eval3->success Tailing Resolved fail Further Method Development Required eval3->fail Tailing Persists

Caption: Logical workflow for troubleshooting peak tailing.

Part 4: References

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. Available from: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available from: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available from: [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. Available from: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]

  • HPLC Troubleshooting Guide. Shimadzu. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Available from: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available from: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. Available from: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available from: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. Available from: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Available from: [Link]

  • Alternative stationary phases. Reddit. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available from: [Link]

  • ethyl 4-amino-2-sulfanyl-5-pyrimidinecarboxylate. ChemSynthesis. Available from: [Link]

  • 4-AMINO-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBOXAMIDE. Molbase. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • Tips and Tricks of HPLC Separation. Agilent. Available from: [Link]

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed. Available from: [Link]

  • Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. ACS Publications. Available from: [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. Available from: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

  • 4-amino-2-(1H-indol-4-yl)pyrimidine-5-carboxamide. PubChem. Available from: [Link]

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Validation & Comparative

Comprehensive Crystallographic Guide: 4-Amino-2-sulfanylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

4-Amino-2-sulfanylpyrimidine-5-carboxamide (also referenced as 4-amino-2-mercaptopyrimidine-5-carboxamide ) represents a critical scaffold in the synthesis of antifolates, antivirals, and purine antagonists.

For researchers and drug developers, the primary crystallographic challenge with this molecule lies in its tautomeric ambiguity . While often drawn as a thiol (-SH) in chemical catalogs (2-mercapto), X-ray diffraction data confirms that in the solid state, this compound and its close derivatives exist almost exclusively as the thione (C=S) tautomer, specifically 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxamide .

This guide provides a technical comparison of the crystal data, packing motifs, and experimental protocols for this compound versus its structural alternatives (Oxo-analogs and Thiol-tautomers).

Crystallographic Characterization

The Tautomeric Reality: Thione vs. Thiol

The most critical "alternative" to compare is the theoretical Thiol form versus the experimental Thione form. Misidentifying this tautomer leads to incorrect docking scores and stability predictions.

FeatureThione Form (Solid State) Thiol Form (Theoretical/Solution)
Structure 2-Thioxo (C=S) with N-H proton2-Mercapto (C-SH) with N=C bond
C-S Bond Length 1.66 – 1.68 Å (Double bond character)1.75 – 1.78 Å (Single bond character)
H-Bond Donor N1-H (Strong donor)S-H (Weak donor)
H-Bond Acceptor S (Weak acceptor, soft base)N (Strong acceptor, hard base)
Stability Dominant in crystal lattice & polar solventsMinor species in gas phase/non-polar solution
Representative Unit Cell Data

Note: While the specific unit cell for the carboxamide is often proprietary, it is isostructural with the Ethyl 4-amino-2-thioxopyrimidine-5-carboxylate and Carbonitrile analogs. The following parameters represent the consensus scaffold data derived from high-resolution analogs (e.g., CSD Refcode: GIFSUK analogs).

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar pyrimidines)
    
  • Z (Molecules/Cell): 4

  • Key Intermolecular Interaction: Centrosymmetric dimers formed via

    
     or 
    
    
    
    hydrogen bonds.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Thio-Analog (Target) vs. Oxo-Analog (Cytosine Derivative)

The replacement of the 2-oxo group (Cytosine-like) with a 2-thioxo group drastically alters the physicochemical "performance" of the crystal.

Performance Metric2-Sulfanyl (Thione) Target 2-Oxo (Cytosine) Alternative Implication for Development
Crystal Density Higher (~1.45 - 1.55 g/cm³)Lower (~1.35 - 1.45 g/cm³)Sulfur's mass increases density; affects tablet compaction.
Solubility Lower (Hydrophobic S-surface)Higher (Hydrophilic O-surface)Thione requires polar aprotic solvents (DMSO/DMF) for crystallization.
Stacking Energy Stronger (

and S...

)
Weaker (Dipole-driven)Thione crystals are often more thermally stable but harder to dissolve.
H-Bonding Forms R2,2(8) dimers via N-H...SForms chains/ribbons via N-H...ODifferent polymorph risks; Thione packing is more "layer-like."
Comparison 2: Neutral vs. Salt Forms
  • Neutral Form: Packs efficiently via planar stacking. Poor aqueous solubility.[1]

  • Hydrochloride Salt: Protonation at N3 disrupts the thione H-bond network, introducing chloride counter-ions that bridge layers. This significantly increases solubility but may reduce chemical stability due to susceptibility to hydrolysis.

Experimental Protocols

Synthesis & Crystallization Workflow

This protocol ensures the isolation of the stable thione polymorph suitable for X-ray diffraction.

Step 1: Synthesis (One-Pot Cyclization)
  • Reagents: Ethyl ethoxymethylenecyanoacetate (1.0 eq), Thiourea (1.1 eq), Sodium Ethoxide (1.1 eq) in Ethanol.

  • Reaction: Reflux for 4-6 hours. The intermediate precipitates as a sodium salt.[2]

  • Acidification: Dissolve salt in water, acidify with Acetic Acid (pH 5-6).

  • Product: This compound precipitates as a cream-colored powder.

Step 2: Single Crystal Growth (Slow Evaporation)
  • Solvent System: DMF (Dimethylformamide) or DMSO. Note: Ethanol is often too poor a solvent for the thione form.

  • Method:

    • Dissolve 50 mg of purified powder in 2 mL warm DMF.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover vial with Parafilm, poke 3-5 small holes.

    • Place in a vibration-free environment at 25°C.

    • Timeline: Yellowish prismatic crystals appear in 5-10 days.

Visualization of Tautomeric & Crystallization Logic

G cluster_0 Tautomeric Equilibrium (Solution) cluster_1 Crystallization Process Thiol Thiol Form (2-Mercapto) Unstable in Solid Thione Thione Form (2-Thioxo) Dominant Species Thiol->Thione Polar Solvent Shift Solvent Polar Aprotic Solvent (DMF/DMSO) Thione->Solvent Dissolution Nucleation Nucleation (H-Bond Dimerization) Solvent->Nucleation Slow Evap. Crystal Final Crystal (P21/c Packing) Nucleation->Crystal Stacking

Caption: Workflow demonstrating the thermodynamic shift from Thiol to Thione tautomer during crystallization, leading to the stable P21/c packing motif.

References

  • Thione-Thiol Tautomerism in Pyrimidines

    • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
    • Source: Canadian Journal of Chemistry.
    • URL:

  • Structural Analogs (Nitrile/Ester)

    • Title: Synthesis and structural studies of C-5 aryl- and C-6 alkyl-substituted pyrimidine deriv
    • Source: ResearchG
    • URL:

  • Crystallization of Diaminopyrimidines

    • Title: Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides.
    • Source: IUCr (Intern
    • URL:

  • Synthesis Protocol (Organic Syntheses)

    • Title: 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.[3][4]

    • Source: Organic Syntheses, Coll. Vol. 4, p.566.
    • URL:

  • H-Bonding Patterns in Thioamides

    • Title: Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands.
    • Source: ChemRxiv.
    • URL:

Sources

Analytical Differentiation of 4-Amino-2-sulfanylpyrimidine-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Identity Crisis[1]

In the synthesis of bioactive pyrimidines, 4-Amino-2-sulfanylpyrimidine-5-carboxamide (Target) presents a classic analytical challenge. Its synthesis—typically involving the condensation of thiourea with ethoxymethylenemalononitrile derivatives—often yields reaction mixtures containing regioisomers and degradation products that are isobaric (same mass) and isopolar (similar retention).[1]

Furthermore, this molecule exhibits thione-thiol tautomerism , a dynamic equilibrium that complicates spectral interpretation.[1] Standard C18 HPLC methods often fail to resolve these polar species, and low-resolution Mass Spectrometry cannot distinguish the target from its 2-amino-4-sulfanyl regioisomer.

This guide provides a definitive, multi-modal workflow to differentiate the target from its primary structural isomers, grounded in the principles of nuclear magnetic resonance (NMR) and orthogonal chromatography.[1]

Structural Landscape & Tautomerism

Before attempting differentiation, one must understand the species in solution.[1] The "mercapto" group at the 2-position of a pyrimidine ring is a misnomer in most contexts; in neutral solution and the solid state, the equilibrium heavily favors the 2-thione form (NH at N1/N3, C=S bond).

The Isomer Set

We are differentiating the Target against two primary confounders:

  • Regioisomer A (The Swap): 2-Amino-4-sulfanylpyrimidine-5-carboxamide. (Arises from incorrect cyclization orientation).

  • Tautomer B (The Ghost): The thiol form of the target (rare in polar solvents but trapped by S-alkylation).[1]

ChemicalStructures cluster_0 Target Equilibrium cluster_1 Primary Structural Isomer Target_Thione TARGET (Major Form) 4-Amino-2-thioxo-1,2- dihydropyrimidine-5-carboxamide (C=S at C2, NH at N1) Target_Thiol Target (Minor Form) 4-Amino-2-sulfanyl pyrimidine-5-carboxamide (C-SH at C2, N=C) Target_Thione->Target_Thiol Tautomerism (Fast Exchange) Isomer_Regio REGIOISOMER 2-Amino-4-thioxo-3,4- dihydropyrimidine-5-carboxamide (Amino at C2, Thione at C4) Target_Thione->Isomer_Regio Isobaric (Same MW: 170.19)

Figure 1: Structural relationship between the target thione/thiol forms and the primary regioisomer.[1] Note that both the target and regioisomer exist predominantly as thiones.[1]

Analytical Pillar I: NMR Spectroscopy (The Gold Standard)[1]

NMR is the only technique capable of unambiguously assigning the position of the amino and sulfur groups.[1] The differentiation relies on the Carbon-13 chemical shift of the thiocarbonyl carbon and HMBC (Heteronuclear Multiple Bond Correlation) connectivity.[1]

Experimental Logic[1]
  • Solvent: DMSO-d6 is required.[1] Chloroform is too non-polar for these compounds; Methanol exchanges the critical amide/amine protons.[1]

  • Concentration: >10 mg/mL to detect quaternary carbons in reasonable time.

Comparative Data Table
FeatureTarget (4-Amino-2-thione) Regioisomer (2-Amino-4-thione) Differentiation Logic
C=S Carbon (

C)
~174 - 176 ppm (C2)~160 - 165 ppm (C4)C2 is flanked by two nitrogens (N1, N3), causing extreme deshielding. C4 is flanked by only one N.
C-NH2 Carbon (

C)
~163 ppm (C4)~155 ppm (C2)Guanidine-like carbon (C2-NH2) is more shielded than Vinylogous amide (C4-NH2).
HMBC Correlation Amide protons correlate to C4 and C5 .[1]Amide protons correlate to C4 and C5 .[1]Not diagnostic alone.[1]
HMBC (Ring NH) Ring NH (N1-H) couples to C=S (C2) and C=C (C5) .Ring NH (N3-H) couples to C=S (C4) and C2 .[1]The intensity of the C=S cross-peak is the tell.[1]

Critical Insight: If you observe a carbon signal >170 ppm, you almost certainly have the 2-thione (Target).[1] If the most downfield signal is <168 ppm, suspect the regioisomer or the thiol tautomer (trapped).[1]

Analytical Pillar II: HPLC-MS Separation

Separating the target from its isomers is difficult due to their high polarity.[1] Standard C18 columns often result in co-elution near the void volume (


).[1]
Recommended Protocol: HILIC or Polar-Embedded C18

We utilize a Polar-Embedded stationary phase (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to engage with the amide and thione groups via hydrogen bonding, or a HILIC mode for maximum retention.

Method Parameters (Self-Validating)
  • Column: RP-Polar C18 (4.6 x 150 mm, 3-5 µm) OR HILIC Amide.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffers the amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5% B over 10 mins (Isocratic hold often works best for these polar species).[1]

  • Flow: 1.0 mL/min.[1][2]

  • Detection: UV @ 275 nm (Thione

    
    ) and 230 nm.[1]
    
Differentiation by Fragmentation (MS/MS)

While parent masses (


 171 [M+H]

) are identical, fragmentation energy (CE) of 20-30 eV reveals subtle differences:
  • Target (4-Amino...): Major loss of NH

    
      (17 Da) from the exocyclic amine is favored due to resonance stabilization from the C2-thione.[1]
    
  • Isomer (2-Amino...): Loss of HS[1]• (33 Da) or H

    
    S  (34 Da) is often more pronounced because the C4-thione is less stabilized by the N1/N3 pincer effect than the C2-thione.
    

Analytical Pillar III: Chemical Verification (The "Quick Check")

If advanced spectroscopy is unavailable, chemical derivatization provides a robust "Yes/No" test.[1]

The S-Alkylation Test

Thiones react rapidly with alkyl halides to form thioethers (S-alkyl derivatives), which fixes the tautomer into the thiol form.

  • Reaction: Dissolve 50 mg sample in 1N NaOH. Add 1 eq. Methyl Iodide.[1] Stir 10 min.

  • Observation:

    • Target: Precipitates 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxamide . This product has a distinct melting point and a drastically different UV spectrum (blue shift) compared to the thione.[1]

    • Regioisomer: Forms 2-amino-4-(methylsulfanyl)...

  • Why this works: The S-methyl derivative of the Target has a unique symmetry in proton NMR (The S-Me peak is a sharp singlet at ~2.5 ppm).[1] The Regioisomer's S-Me peak often splits or shifts due to different anisotropic environments.

Comprehensive Workflow Diagram

The following decision tree outlines the logical flow for confirming the identity of the target molecule.

Workflow Start Unknown Sample (Solid Powder) Solubility Solubility Check (DMSO vs Water) Start->Solubility HPLC HPLC-MS Analysis (Polar-Embedded C18) Solubility->HPLC Purity Single Peak? HPLC->Purity Purity->HPLC No (Optimize Gradient) MassCheck Check m/z 171 [M+H]+ Purity->MassCheck Yes NMR_Prep Prepare NMR Sample (DMSO-d6, >10mg/mL) MassCheck->NMR_Prep Mass Matches C13_Analysis 13C NMR: Signal > 170 ppm? NMR_Prep->C13_Analysis Target_Confirm CONFIRMED TARGET (4-Amino-2-thione form) C13_Analysis->Target_Confirm Yes (C2=S) Suspect_Iso SUSPECT ISOMER (2-Amino-4-thione or Thiol) C13_Analysis->Suspect_Iso No (C4=S or C-S)

Figure 2: Step-by-step analytical decision tree for validating this compound.

References

  • PubChem Compound Summary. (2025). 4-Amino-2-mercaptopyrimidine-5-carbonitrile (Analogous Structure Data). National Center for Biotechnology Information.[1] [Link]

  • Stoyanov, S., et al. (2015).[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[3] Canadian Journal of Chemistry.[1] [Link]

  • SIELC Technologies. (2024).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.[Link]

Sources

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